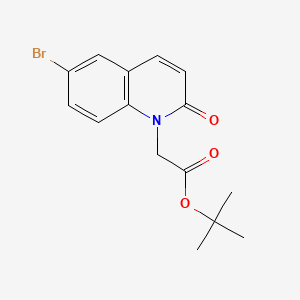
1-Methoxy-2-methylpropane-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-2-methylpropane-2-thiol is an organic compound with the molecular formula C5H12OS. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group. This compound is known for its distinctive odor and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methoxy-2-methylpropane-2-thiol can be synthesized through several methods. One common method involves the reaction of 2-methyl-2-propanethiol with methanol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxy-2-methylpropane-2-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the –SH group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiols.
Aplicaciones Científicas De Investigación
1-Methoxy-2-methylpropane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in studies involving thiol-based biochemistry and enzymatic reactions.
Industry: It is used in the production of specialty chemicals and as an odorant in natural gas.
Mecanismo De Acción
The mechanism of action of 1-methoxy-2-methylpropane-2-thiol involves its thiol group, which can participate in various chemical reactions. The sulfur atom in the thiol group can form bonds with other atoms, making it a versatile reagent in organic synthesis. The compound can also act as a nucleophile, attacking electrophilic centers in other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-propanethiol: Similar in structure but lacks the methoxy group.
1-Methoxy-2-methylpropane: Similar but lacks the thiol group.
2-Methoxy-2-methylpropane: Similar but lacks the thiol group.
Uniqueness
1-Methoxy-2-methylpropane-2-thiol is unique due to the presence of both a methoxy group and a thiol group in its structure. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds.
Propiedades
Fórmula molecular |
C5H12OS |
|---|---|
Peso molecular |
120.22 g/mol |
Nombre IUPAC |
1-methoxy-2-methylpropane-2-thiol |
InChI |
InChI=1S/C5H12OS/c1-5(2,7)4-6-3/h7H,4H2,1-3H3 |
Clave InChI |
DHFHGOKLDMFWOA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(ethylamino)propanoic acid](/img/structure/B15299363.png)








![[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15299419.png)

